molecular formula C19H30N2O4 B7042526 N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide

Cat. No.: B7042526
M. Wt: 350.5 g/mol
InChI Key: MZECEAQNGWAAHS-UHFFFAOYSA-N
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Description

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a morpholine ring substituted with a carboxamide group and a phenyl ring with a methoxyethoxy substituent

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-18(2)13-21(14-19(3,4)25-18)17(22)20-12-15-6-8-16(9-7-15)24-11-10-23-5/h6-9H,10-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZECEAQNGWAAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)C(=O)NCC2=CC=C(C=C2)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the morpholine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with the methoxyethoxy substituent is introduced through a nucleophilic substitution reaction, where the phenyl ring is attached to the morpholine ring via a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential in areas such as anti-inflammatory or anticancer treatments.

Industry

Industrially, the compound can be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity profile make it suitable for various applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group may enhance its binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylpiperidine-4-carboxamide
  • N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylpyrrolidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2,6,6-tetramethylmorpholine-4-carboxamide offers a unique combination of structural features that enhance its chemical stability and reactivity. The presence of the morpholine ring, as opposed to piperidine or pyrrolidine, provides distinct electronic and steric properties, making it particularly suitable for specific applications in medicinal chemistry and materials science.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

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